molecular formula C9H18O5Si B1223003 3-(Trimethoxysilyl)propyl acrylate CAS No. 4369-14-6

3-(Trimethoxysilyl)propyl acrylate

Cat. No.: B1223003
CAS No.: 4369-14-6
M. Wt: 234.32 g/mol
InChI Key: KBQVDAIIQCXKPI-UHFFFAOYSA-N
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Description

3-(Trimethoxysilyl)propyl acrylate (CAS 4369-14-6) is a bifunctional organosilane compound containing both acrylate and hydrolyzable trimethoxysilyl groups. Its molecular formula is C₉H₁₈O₅Si (molecular weight: 234.32 g/mol) . The acrylate group enables free-radical polymerization, while the silane moiety facilitates covalent bonding to inorganic substrates (e.g., silica, metals) via hydrolysis and condensation . Key properties include:

  • Boiling point: 123°C
  • Density: 1.059 g/mL at 25°C
  • Refractive index: 1.428–1.430 (20°C)

It is widely used in hybrid coatings, solid-state electrolytes for lithium batteries , and dental nanocomposites , where its dual reactivity enhances interfacial adhesion and material durability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trimethoxysilyl)propyl acrylate typically involves the reaction of 3-chloropropyltrimethoxysilane with sodium acrylate. The reaction is carried out in an organic solvent such as toluene, under reflux conditions. The resulting product is then purified through distillation or recrystallization to obtain high purity this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. The use of advanced purification techniques, such as column chromatography and vacuum distillation, is common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 3-(Trimethoxysilyl)propyl acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Properties and Characteristics

  • Molecular Formula: C9_9H18_{18}O5_5Si
  • Molecular Weight: 234.32 g/mol
  • Purity: Typically >93% (GC)
  • Physical State: Colorless to almost colorless liquid
  • Boiling Point: 95 °C at 3 mmHg
  • Flash Point: 123 °C

These properties make 3-(trimethoxysilyl)propyl acrylate suitable for various applications, particularly in coatings and composites.

Coatings

This compound is extensively used in coatings for its ability to enhance adhesion between the substrate and the coating material. It is particularly effective in:

  • Optical Fiber Coatings: The compound improves the mechanical properties and hydrolytic stability of coatings used in optical fibers .
  • Architectural Coatings: Its water-repellent properties make it ideal for exterior coatings that require durability against environmental factors .

Composite Materials

The incorporation of this compound into composite materials has shown significant improvements in mechanical properties:

  • Dental Composites: When combined with dipodal silane, it enhances the strength and stability of dental composites, making them more resilient to hydrolytic degradation .
  • Bone Tissue Engineering: Research has demonstrated that scaffolds made from this compound exhibit favorable microstructural properties for bone replacement applications, showing interconnected porosity and mechanical stability .

Bone Replacement Scaffolds

A study focused on developing macroporous scaffolds for bone tissue engineering utilized this compound to create a hybrid material with enhanced structural integrity. The scaffolds exhibited interconnected channels with pore sizes ranging from 150 to 600 μm, which are crucial for cellular infiltration and nutrient transport .

PropertyValue
Pore Size150 - 600 μm
Thickness6 - 8 μm
Mechanical PropertiesEvaluated via nanoindentation

Dental Materials

In dental applications, the use of this compound as a silane coupling agent has been shown to improve the bonding strength between resin composites and tooth structures. The mechanical properties of poly(methyl methacrylate) composites were significantly enhanced when treated with this compound .

Test TypeResult
Tensile StrengthIncreased by X%
Flexural StrengthIncreased by Y%

Future Perspectives

The ongoing research into the applications of this compound suggests potential expansions into fields such as:

  • Biocompatible Materials: Its application in developing biocompatible coatings for medical devices.
  • Nanocomposite Materials: Further exploration into its role as a coupling agent in nanocomposites could yield materials with superior properties for electronics and aerospace industries.

Mechanism of Action

The mechanism of action of 3-(Trimethoxysilyl)propyl acrylate involves its ability to form strong covalent bonds with both organic and inorganic substrates. The silane group reacts with hydroxyl groups on inorganic surfaces, while the acrylate group can polymerize with other monomers, creating a robust interfacial layer. This dual reactivity enhances the adhesion and durability of the resulting materials .

Comparison with Similar Compounds

3-(Trimethoxysilyl)propyl Methacrylate (TMSPM)

  • CAS : 2530-85-0
  • Molecular formula : C₁₀H₂₀O₅Si (molecular weight: 248.35 g/mol)
  • Key differences: Structure: The methacrylate group (CH₂=C(CH₃)COO-) introduces steric hindrance, reducing polymerization rates compared to the acrylate group (CH₂=CHCOO-) . Boiling point: 190°C (vs. 123°C for the acrylate) . Applications: TMSPM is preferred in pH-responsive coatings and organic-inorganic hybrids (e.g., reinforced silica aerogels) due to its slower hydrolysis and higher hydrolytic stability .

Performance in Dental Nanocomposites (Table 1) :

Compound Surface Roughness (Sa, nm) Crosslinking Efficiency Mechanical Strength
TMSPM (MPS) 40.1 High High
3-(Trimethoxysilyl)propyl Acrylate (ACPS) 35.2 Moderate Moderate
Octyltrimethoxysilane (OTMS) 28.7 None (non-polymerizable) Low

Key Insight : ACPS provides smoother surfaces than TMSPM but lower crosslinking density, balancing flexibility and adhesion .

Octyltrimethoxysilane (OTMS)

  • Functionality: Non-polymerizable, hydrophobic silane.
  • Role : Used in dental resins to reduce surface roughness (Sa = 28.7 nm) but lacks reactive groups for covalent bonding .

3-Aminopropyltrimethoxysilane (APTES)

  • Functionality : Contains amine (-NH₂) groups instead of acrylate/methacrylate.
  • Applications : Used in biosensors (e.g., anchoring DNA probes) and ion-exchange materials .
  • Key difference : APTES enables nucleophilic reactions (e.g., with aldehydes), whereas acrylate/methacrylate silanes undergo radical polymerization .

1,3-Butanediol Diacrylate (1,3-BDDA)

  • Structure : Difunctional acrylate without silane groups.
  • Role : Crosslinker in polymer networks (e.g., pH-responsive coatings) but lacks substrate adhesion properties .

Key Research Findings

Hybrid Coatings :

  • TMSPM-based coatings exhibit superior weathering resistance due to slower hydrolysis .
  • ACPS is favored in UV-curable systems for faster curing .

Dental Resins :

  • ACPS reduces surface roughness by 12% compared to TMSPM, improving aesthetic performance .
  • TMSPM enhances mechanical strength but increases brittleness .

Battery Electrolytes :

  • ACPS-based triblock copolymers show high ionic conductivity (10⁻⁴ S/cm) in solid-state lithium batteries, attributed to flexible acrylate chains .

Biological Activity

3-(Trimethoxysilyl)propyl acrylate is a silane coupling agent that plays a significant role in enhancing the adhesion properties between organic and inorganic materials. Its unique structure, which combines both silane and acrylate functionalities, allows it to be used in various applications, particularly in the fields of materials science and biomedical engineering.

Chemical Structure and Properties

The chemical formula of this compound is C₁₁H₂₁O₄Si, and its structure features a trimethoxysilane group attached to a propyl chain that terminates with an acrylate group. This dual functionality is crucial for its biological activity and interactions with different substrates.

Key Properties:

  • Molecular Weight : Approximately 230.36 g/mol
  • Purity : Typically available at 92% purity
  • Appearance : Clear, colorless liquid

The biological activity of this compound can be attributed to its ability to modify surfaces, enhance biocompatibility, and promote adhesion in various biological environments. The acrylate group is known for its reactivity in polymerization processes, which can lead to the formation of crosslinked networks that are beneficial in medical applications such as tissue engineering and drug delivery systems.

Case Studies

  • Tissue Engineering Applications :
    • A study demonstrated the synthesis of macroporous scaffolds using this compound for bone tissue engineering. The scaffolds exhibited favorable mechanical properties and porosity suitable for cell attachment and growth, indicating potential for bone regeneration applications .
  • Modification of Nanoparticles :
    • Research on titanium dioxide nanoparticles modified with this compound showed improved dispersibility and stability in aqueous solutions. This modification enhanced the photocatalytic activity of the nanoparticles, making them suitable for environmental remediation .
  • Dental Materials :
    • In dental applications, the incorporation of this silane into composite resins significantly improved mechanical properties and durability. The study highlighted its effectiveness as a bonding agent between fillers and resin matrices, enhancing the overall performance of dental composites .

Table: Summary of Biological Activity Studies

StudyApplicationKey Findings
Chow et al. (2010)PMMA/Hydroxyapatite CompositesImproved mechanical properties; effective surface treatment
Nguyen et al. (2020)TiO₂ NanoparticlesEnhanced photocatalytic activity; improved stability
John et al. (2016)Bone Tissue ScaffoldsSuitable porosity and mechanical strength for bone regeneration

Additional Insights

  • Adhesion Properties : The presence of the trimethoxysilane group allows for strong covalent bonding with silica surfaces, which is beneficial in applications requiring durable coatings or adhesives.
  • Biocompatibility : Studies indicate that materials modified with this compound exhibit enhanced biocompatibility, making them suitable for use in medical devices and implants.

Q & A

Q. Basic Research: Safe Handling and Initial Characterization

Q. Q1. What are the critical safety protocols for handling TMSPA in laboratory settings?

Methodological Answer:

  • PPE Requirements : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation exposure .
  • Emergency Procedures : For skin contact, rinse immediately with water for ≥15 minutes. For eye exposure, irrigate with water for 20 minutes and seek medical attention .
  • Storage : Store in sealed glass containers at 2–8°C to prevent hydrolysis and discoloration .

Q. Q2. How can researchers verify the purity and stability of TMSPA batches?

Methodological Answer:

  • GC Analysis : Use gas chromatography (GC) with flame ionization detection. Commercial batches typically report ≥90% purity (stabilized with BHT) .
  • FTIR Characterization : Monitor the acrylate C=O stretch (1720–1700 cm⁻¹) and Si-O-Si vibrations (1100–1000 cm⁻¹) to confirm structural integrity .
  • Stability Tests : Assess hydrolysis resistance by exposing samples to controlled humidity (e.g., 50% RH, 25°C) and tracking silanol formation via ²⁹Si NMR .

Q. Advanced Research: Experimental Design and Data Analysis

Q. Q3. How can TMSPA be optimally incorporated into emulsion polymerization systems for hybrid materials?

Methodological Answer:

  • Monomer Ratios : Use 10 wt% TMSPA relative to styrene or methyl methacrylate (MMA) to balance functionalization and colloidal stability .
  • pH Control : Maintain pH 7 during polymerization to suppress premature silanol condensation, which causes cross-linking .
  • Post-Synthesis Analysis :
    • DLS : Measure particle size distribution (e.g., 100–200 nm for polystyrene-TMSPA hybrids).
    • Solid-State NMR : Quantify residual methoxy groups (δ 50–55 ppm) to confirm covalent bonding .

Q. Q4. How do conflicting GHS classifications for TMSPA (e.g., skin irritation vs. unclassified) impact risk assessments?

Data Contradiction Analysis:

Source Skin Irritation Eye Irritation Reference
Aladdin SDSCategory 2Category 2A
Thermo SDSH315, H319H335 (inhalation)
Sangon SDSUnclassifiedUnclassified
  • Resolution : Discrepancies arise from regional regulatory frameworks (e.g., EU vs. OSHA). Validate classifications via in vitro assays (e.g., OECD 439 for skin irritation) .

Q. Q5. What strategies enhance TMSPA’s reactivity in silane-acrylate copolymerization?

Methodological Answer:

  • Catalyst Selection : Use dibutyltin dilaurate (0.1–0.5 wt%) to accelerate Si-O-C bond formation .
  • Solvent Optimization : Perform reactions in anhydrous toluene to minimize hydrolysis .
  • Kinetic Monitoring : Track acrylate double-bond conversion via Raman spectroscopy (C=C peak at 1630 cm⁻¹) .

Q. Advanced Research: Functional Material Design

Q. Q6. How does TMSPA improve the mechanical properties of polymer composites?

Q. Q7. What analytical techniques resolve ambiguities in TMSPA’s hydrolytic stability under varying pH?

Methodological Answer:

  • pH-Dependent Hydrolysis :
    • High pH (≥10) : Rapid hydrolysis via OH⁻ attack on Si-OCH₃. Monitor by ¹H NMR (disappearance of OCH₃ δ 3.5 ppm) .
    • Low pH (≤4) : Slower hydrolysis due to protonation of silanol intermediates. Use conductivity measurements to track H+ release .

Q. Basic Research: Structural and Thermodynamic Properties

Q. Q8. What are the key thermodynamic parameters for TMSPA in solvent selection?

Q. Q9. Why do some studies report TMSPA as a skin sensitizer (H317) while others do not?

Data Contradiction Analysis:

  • Source Variability : Commercial SDSs (e.g., Thermo vs. Aladdin) may omit sensitization data due to incomplete testing.
  • Mitigation : Conduct murine local lymph node assays (OECD 429) to confirm sensitization potential .

Properties

IUPAC Name

3-trimethoxysilylpropyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O5Si/c1-5-9(10)14-7-6-8-15(11-2,12-3)13-4/h5H,1,6-8H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBQVDAIIQCXKPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](CCCOC(=O)C=C)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O5Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

160716-45-0
Record name 3-(Trimethoxysilyl)propyl acrylate homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=160716-45-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID6063436
Record name 2-Propenoic acid, 3-(trimethoxysilyl)propyl ester
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Molecular Weight

234.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4369-14-6
Record name Acryloxypropyltrimethoxysilane
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Acryloxypropyltrimethoxysilane
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Record name 2-Propenoic acid, 3-(trimethoxysilyl)propyl ester
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Record name 2-Propenoic acid, 3-(trimethoxysilyl)propyl ester
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Record name acrylic acid, 3-(trimethoxysilyl)propyl ester
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Record name 2-Propenoic acid, 3-(trimethoxysilyl)propyl ester
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Synthesis routes and methods

Procedure details

Trichlorosilane and allyl chloride were subjected to hydrosilylation reaction in a solvent in the presence of a platinum catalyst, followed by esterification reaction with methanol and urea and further by distillation to obtain γ-chloropropyltrimethoxysilane. The thus obtained γ-chloropropyltrimethoxysilane and potassium acrylate were subjected to desalting in a solvent, followed by removal of potassium chloride. Subsequently, low boiling components including the solvent were distilled off under reduced pressure to obtain crude γ-acryloxypropyltrimethoxysilane having a purity of approximately 90%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
potassium acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

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